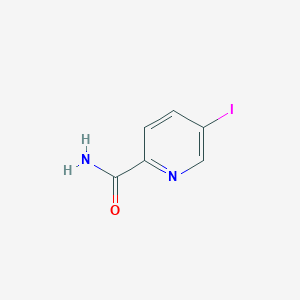
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on many factors, including the availability of starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of the triple bond in the but-1-yn-1-yl group could introduce some degree of rigidity into the molecule, and the nitro and chloro groups could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is a strong electron-withdrawing group, which could make the molecule more susceptible to nucleophilic attack. The triple bond in the but-1-yn-1-yl group could potentially be involved in addition reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro, chloro, and triple bond groups could affect properties such as polarity, solubility, and stability .作用机制
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group can undergo reduction in biological systems, and the chlorine atom might form a bond with a nucleophile in a biological target .
安全和危害
The safety and hazards associated with this compound would depend on various factors, including its reactivity and the specific nature of the functional groups present. For example, nitro compounds can be explosive under certain conditions, and chlorinated compounds can be harmful if inhaled, ingested, or in contact with skin .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline involves the reaction of 4-chloro-3-nitroaniline with but-1-yn-1-yl magnesium bromide, followed by cyclization of the resulting intermediate.", "Starting Materials": [ "4-chloro-3-nitroaniline", "but-1-yn-1-yl magnesium bromide" ], "Reaction": [ "Step 1: Preparation of but-1-yn-1-yl magnesium bromide by reacting 1-bromo-1-butene with magnesium in dry ether.", "Step 2: Addition of but-1-yn-1-yl magnesium bromide to a solution of 4-chloro-3-nitroaniline in dry ether, followed by stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by adding water and extracting the product with an organic solvent.", "Step 4: Cyclization of the intermediate by heating with a Lewis acid catalyst, such as aluminum chloride, in an organic solvent.", "Step 5: Purification of the product by recrystallization or column chromatography." ] } | |
CAS 编号 |
2443479-40-9 |
产品名称 |
6-(but-1-yn-1-yl)-4-chloro-3-nitroquinoline |
分子式 |
C13H9ClN2O2 |
分子量 |
260.7 |
纯度 |
94 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



